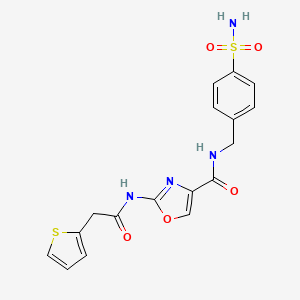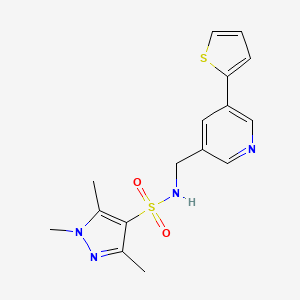
N-(4-methylbenzyl)benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-methylbenzyl)benzene-1,2-diamine” is a chemical compound with the formula C7H10N2. It is also known by other names such as Toluene-3,4-diamine, 1,2-Diamino-4-methylbenzene, 3,4-Diamino-1-methylbenzene, 3,4-Diaminotoluene, 3,4-Toluenediamine, 3,4-Toluylenediamine, 3,4-Tolylenediamine, 4-Methyl-o-phenylenediamine, 4-Methyl-1,2-diaminobenzene, 4-Methyl-1,2-phenylenediamine, and 4-Methyl-1,2-benzenediamine .
Synthesis Analysis
The synthesis of N-arylbenzene-1,2-diamines has been studied. The solvent-controllable photoreaction of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product .Molecular Structure Analysis
The molecular structure of “N-(4-methylbenzyl)benzene-1,2-diamine” is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 122.1677 .Chemical Reactions Analysis
The solvent-controllable photoreaction of 4-methoxyazobenzenes to afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines has been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-methylbenzyl)benzene-1,2-diamine” include a molecular weight of 122.1677 .Aplicaciones Científicas De Investigación
Corrosion Inhibition
N-(4-methylbenzyl)benzene-1,2-diamine and its derivatives are used as corrosion inhibitors, particularly for mild steel in acidic environments. These compounds are effective due to their ability to form a protective layer on the metal surface, thereby reducing corrosion. Research has shown that different derivatives of this compound demonstrate varying degrees of inhibition efficiency, with some reaching up to 96.19% effectiveness (Singh & Quraishi, 2016).
Material Synthesis and Characterization
These compounds are involved in the synthesis and characterization of materials with potential applications in liquid crystal technology. Their structural properties, such as mesophase behavior and thermal stability, are crucial for developing new materials with specific optical and electronic properties (Jamain & Khairuddean, 2021).
Polymer Chemistry
In the field of polymer chemistry, N-(4-methylbenzyl)benzene-1,2-diamine derivatives are used in the synthesis of aromatic polyamides. These polymers exhibit desirable properties such as solubility in aprotic solvents, high tensile strength, and thermal stability, making them suitable for various industrial applications (Yang, Hsiao, & Yang, 1996).
Antibacterial Applications
Some derivatives of N-(4-methylbenzyl)benzene-1,2-diamine have shown promising antibacterial activities. These compounds can be effective against various human pathogenic bacteria, indicating their potential as antibacterial agents (Ibrahim et al., 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-N-[(4-methylphenyl)methyl]benzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-6-8-12(9-7-11)10-16-14-5-3-2-4-13(14)15/h2-9,16H,10,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMINTXYPCQPQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B2386173.png)
![5,5-Dioxo-5lambda6-thiaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2386175.png)


![Ethyl 2-phenyl-4-[3-(trifluoromethyl)phenoxy]pyrimidine-5-carboxylate](/img/structure/B2386182.png)


![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2386186.png)




![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2386192.png)
